molecular formula C21H18N4O2S B604363 4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL CAS No. 309937-03-9

4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL

Cat. No.: B604363
CAS No.: 309937-03-9
M. Wt: 390.5g/mol
InChI Key: ZMRZWEVFPRCHBC-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that combines the structural features of benzaldehyde, thienopyrimidine, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Hydroxy-5-methoxybenzoic acid.

    Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes such as signal transduction or metabolism.

    Pathways: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, a simpler analog with similar functional groups.

    Isovanillin: 3-Hydroxy-4-methoxybenzaldehyde, another isomer of vanillin.

    Ortho-Vanillin: 2-Hydroxy-3-methoxybenzaldehyde, an isomer with the hydroxyl and methoxy groups in different positions.

Uniqueness

4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to its combination of benzaldehyde, thienopyrimidine, and hydrazone moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

309937-03-9

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5g/mol

IUPAC Name

4-methoxy-2-[(E)-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C21H18N4O2S/c1-13-3-5-14(6-4-13)17-11-28-21-19(17)20(22-12-23-21)25-24-10-15-9-16(27-2)7-8-18(15)26/h3-12,26H,1-2H3,(H,22,23,25)/b24-10+

InChI Key

ZMRZWEVFPRCHBC-YSURURNPSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN=CC4=C(C=CC(=C4)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.